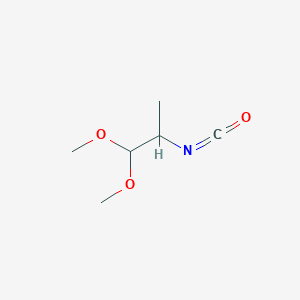
2-异氰酸基-1,1-二甲氧基丙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanato-1,1-dimethoxypropane is a chemical compound with the molecular formula C6H11NO3. It is known for its high reactivity and is widely used in various industrial applications, including the production of polyurethane foams, coatings, adhesives, and elastomers.
科学研究应用
2-Isocyanato-1,1-dimethoxypropane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polyurethane foams, coatings, adhesives, and elastomers.
作用机制
Target of Action
Propane, 2-isocyanato-1,1-dimethoxy- is a chemical compound with the molecular formula C6H11NO3 The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be a highly reactive compound. This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function. The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
准备方法
Synthetic Routes and Reaction Conditions
2-Isocyanato-1,1-dimethoxypropane can be synthesized through the reaction of propane derivatives with isocyanates under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-Isocyanato-1,1-dimethoxypropane often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
2-Isocyanato-1,1-dimethoxypropane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the functional groups involved .
相似化合物的比较
Similar Compounds
- Propane, 1,1-dimethoxy-2-methyl-
- Propane, 1-isocyanato-2-methyl-
- Propane, 1,1-dimethoxy-
Uniqueness
2-Isocyanato-1,1-dimethoxypropane is unique due to its specific molecular structure, which imparts high reactivity and versatility in various chemical reactions. This makes it particularly valuable in industrial applications where precise chemical modifications are required .
属性
IUPAC Name |
2-isocyanato-1,1-dimethoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(7-4-8)6(9-2)10-3/h5-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKPXLHSPIQLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














